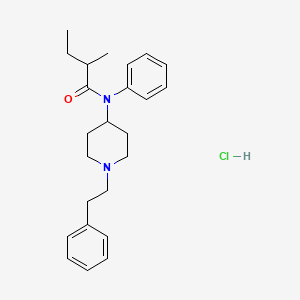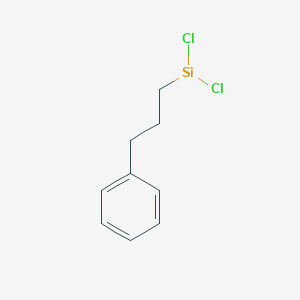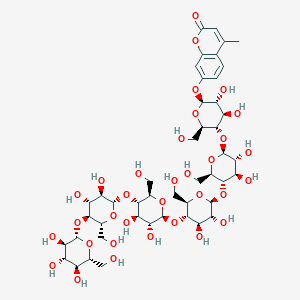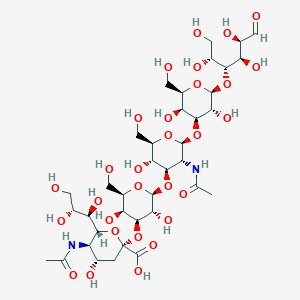
2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide is a synthetic opioid analgesic compound. It is structurally related to fentanyl, a potent opioid used in medical settings for pain management and anesthesia. This compound has garnered attention due to its high potency and potential for abuse, similar to other fentanyl analogs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, starting with the appropriate precursors.
Attachment of the Phenethyl Group: The phenethyl group is introduced to the piperidine ring through a nucleophilic substitution reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the piperidine derivative and the butanamide moiety.
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other fentanyl analogs. These methods involve large-scale chemical synthesis in controlled environments to ensure purity and consistency. The process typically includes:
Batch Synthesis: Large quantities of the compound are synthesized in batches, with careful monitoring of reaction conditions.
Purification: The synthesized compound is purified using techniques such as recrystallization and chromatography to remove impurities.
化学反応の分析
Types of Reactions
2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Nucleophiles: Such as alkyl halides and amines.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of the original compound. These products can have different pharmacological properties and potencies .
科学的研究の応用
2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management and anesthesia, although its high potency and risk of abuse limit its clinical applications.
Industry: Used in the development of new synthetic opioids and related compounds
作用機序
The mechanism of action of 2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide involves binding to opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit the release of neurotransmitters such as substance P and glutamate. The result is a reduction in pain perception and an increase in pain tolerance .
類似化合物との比較
Similar Compounds
Similar compounds include:
Fentanyl: A widely used synthetic opioid with similar structure and effects.
Acetylfentanyl: Another fentanyl analog with similar potency and pharmacological properties.
Carfentanil: An extremely potent fentanyl analog used primarily in veterinary medicine.
Uniqueness
2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its high potency and rapid onset of action make it a subject of interest in both medical and forensic research .
特性
CAS番号 |
2748591-35-5 |
|---|---|
分子式 |
C24H33ClN2O |
分子量 |
401.0 g/mol |
IUPAC名 |
2-methyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O.ClH/c1-3-20(2)24(27)26(22-12-8-5-9-13-22)23-15-18-25(19-16-23)17-14-21-10-6-4-7-11-21;/h4-13,20,23H,3,14-19H2,1-2H3;1H |
InChIキー |
UBVDADGKVRXAKX-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350022.png)




![1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12350039.png)

![1-Ethyl-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12350067.png)



![1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12350088.png)
![1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350090.png)

